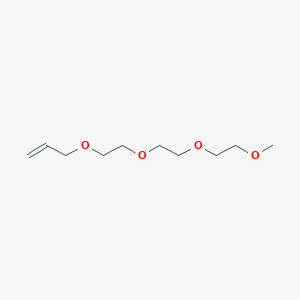
2,5,8,11-Tetraoxatetradec-13-ene
Número de catálogo B010315
Peso molecular: 204.26 g/mol
Clave InChI: QOQTULDKYFWBLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04259467
Procedure details


540 mls of dried peroxide free tetrahydrofuran and 21.5 g of potassium metal are charged into a 2000 ml three-neck flask equipped with mechanical stirrer and a dry nitrogen inlet. 88.4 ml of triethylene glycol monomethyl ether, available from Chemical Samples Co., is added to the mixture dropwise. After the potassium metal has completely reacted, 48.6 ml of allyl chloride is added dropwise to the mixture at such a rate in order to maintain a gentle reflux. After the reaction is complete, 500 mls of distilled water are added in order to dissolve the precipitated salt. The tetrahydrofuran layer is washed with salt water (270 g NaCl/1 liter water) in order to remove the excess alcohol. The resulting product in tetrahydrofuran is collected and the tetrahydrofuran is removed with a water aspirator. The product is distilled at reduced pressure. 75.5 g (74% yield) of triethylene glycol allyl methyl ether is obtained (b.p. 97° C.-100° C./2 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
540 mL
Type
reactant
Reaction Step One






Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[K].[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].[CH2:13](Cl)[CH:14]=[CH2:15]>O>[CH3:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH:14]=[CH2:15] |^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
peroxide
|
|
Quantity
|
540 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
21.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Two
|
Name
|
|
|
Quantity
|
88.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCOCCO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Step Four
|
Name
|
|
|
Quantity
|
48.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer and a dry nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, is added to the mixture dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a gentle reflux
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the precipitated salt
|
WASH
|
Type
|
WASH
|
|
Details
|
The tetrahydrofuran layer is washed with salt water (270 g NaCl/1 liter water) in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting product in tetrahydrofuran is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tetrahydrofuran is removed with a water aspirator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product is distilled at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOCCOCCOCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75.5 g | |
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
